molecular formula C18H17N3O3 B12027693 N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide CAS No. 765303-50-2

N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide

Cat. No.: B12027693
CAS No.: 765303-50-2
M. Wt: 323.3 g/mol
InChI Key: SECKORNUXMIDOD-YKIVCEQRSA-N
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Description

N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, an oxoacetamide group, and a phenylpropenylidene hydrazino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various oxo derivatives, hydrazine derivatives, and substituted phenyl compounds

Scientific Research Applications

N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-4-(2-(1-methyl-3-phenyl-2-propenylidene)hydrazino)-4-oxobutanamide
  • N-(4-Methoxyphenyl)-2-(2-(2-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide
  • N-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazino)-4-oxobutanamide

Uniqueness

N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

765303-50-2

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide

InChI

InChI=1S/C18H17N3O3/c1-24-16-11-5-10-15(13-16)20-17(22)18(23)21-19-12-6-9-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,22)(H,21,23)/b9-6+,19-12+

InChI Key

SECKORNUXMIDOD-YKIVCEQRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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